molecular formula C16H16N2O3 B2946715 (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide CAS No. 433955-80-7

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2946715
CAS No.: 433955-80-7
M. Wt: 284.315
InChI Key: IYLKXKSWWROGQD-MDZDMXLPSA-N
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Description

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a furan-2-yl group conjugated to an (E)-configured propenamide backbone. The phenyl ring at the N-terminus is substituted with an acetylated methylamino group at the para position. Its synthesis likely follows standard acrylamide coupling protocols, such as EDCI/HOBT-mediated reactions, as seen in structurally related compounds .

Properties

IUPAC Name

(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(19)18(2)14-7-5-13(6-8-14)17-16(20)10-9-15-4-3-11-21-15/h3-11H,1-2H3,(H,17,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLKXKSWWROGQD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-acetyl(methyl)aminobenzoyl chloride with 3-(furan-2-yl)prop-2-enamide in the presence of a base such as triethylamine.

    Cyclization: The intermediate product undergoes cyclization to form the furan ring under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance antibacterial potency. For example, 3,4-dichlorocinnamanilides show broader-spectrum activity than non-halogenated analogues . Hydrophilic Groups (e.g., hydroxamic acid in Belinostat): Enable HDAC inhibition by chelating zinc in enzyme active sites . Furan Moieties: The furan-2-yl group in the target compound may enhance π-π stacking or hydrogen bonding, as seen in analogues with furan-based acrylamides .

Unique Features of the Target Compound: The acetyl(methyl)amino group on the phenyl ring is distinct from common substituents like sulfonamides or halogens. This group may influence solubility or target selectivity, though empirical data are lacking.

Pharmacological and ADMET Profiles

  • Antimicrobial Activity: Chlorinated and trifluoromethyl-substituted derivatives (e.g., compounds from and ) exhibit potent activity against Gram-positive bacteria (MICs 0.15–5.57 µM) and mycobacteria, outperforming ampicillin and rifampicin . The target compound’s furan and acetyl(methyl)amino groups may confer similar properties, but this remains speculative.
  • Cytotoxicity: Dichlorocinnamanilides show low cytotoxicity to mammalian cells, whereas trifluoromethyl derivatives in are tolerated by macrophages . No cytotoxicity data exist for the target compound.
  • Lipophilicity: Chlorinated and trifluoromethyl groups increase logP values, enhancing membrane permeability but risking off-target effects . The acetyl(methyl)amino group may reduce lipophilicity compared to halogenated analogues.

Structure-Activity Relationships (SAR)

  • Phenyl Ring Substitutions: Para-substituted electron-withdrawing groups (e.g., Cl, CF₃) enhance antibacterial activity . Acetyl(methyl)amino substitution (target compound) may modulate pharmacokinetics but requires validation.
  • Propenamide Chain: The (E)-configuration is critical for planar geometry, enabling interactions with enzyme active sites .

Biological Activity

Introduction

(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound notable for its unique structural characteristics, including a furan ring and an amide functional group. This compound belongs to the class of enamine derivatives, which have demonstrated various biological activities, particularly in pharmacology. Understanding its biological activity is essential for potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{ 2E N 4 acetyl methyl amino phenyl}-3-(furan-2-yl)prop-2-enamide}

This structure is characterized by:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Amide Group : Enhances interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.
  • Anticonvulsant Properties : Some cinnamamide derivatives have demonstrated anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Furfurylamine DerivativesFuran ring + amineAntimicrobialSimpler structure
Acetanilide CompoundsAromatic amideAnalgesic, antipyreticWidely used in medicine
Phenolic AmidesAromatic + hydroxylAnti-inflammatoryDiverse applications
This compoundFuran ring + amide + acetyl groupPotentially broad spectrumUnique combination enhancing bioactivity

Mechanism of Action

The biological activity of this compound is likely mediated through its interaction with specific biological targets. Interaction studies often focus on:

  • Binding Affinity : The compound's affinity for target proteins or receptors can be assessed using various biochemical assays.
  • Structure-Activity Relationships (SAR) : Understanding how structural modifications impact biological activity helps optimize the compound for better efficacy and selectivity.

Case Studies

  • Anticonvulsant Activity Study :
    A study on related cinnamamide derivatives demonstrated significant anticonvulsant activity in multiple animal models, including the maximal electroshock test and the 6-Hz psychomotor seizure model. The findings suggest that modifications in the phenyl ring and olefin linker influence efficacy, indicating potential pathways for developing new treatments for epilepsy .
  • Cytotoxicity Evaluation :
    In vitro studies evaluated the cytotoxicity of related compounds against HepG2 and H9c2 cell lines, revealing safety profiles at concentrations up to 100 µM. Such evaluations are crucial for determining the therapeutic window and safety of new compounds .

Q & A

Basic: What are the recommended synthetic routes for (2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide?

Answer:
A common approach involves coupling a furan-containing acryloyl chloride with a substituted aniline. For example:

Acryloyl Chloride Preparation : React furan-2-carbaldehyde with malonic acid under Knoevenagel conditions to form (E)-3-(furan-2-yl)acrylic acid, followed by conversion to the acid chloride using thionyl chloride (SOCl₂) .

Aniline Derivative Synthesis : Prepare 4-[acetyl(methyl)amino]aniline by acetylation and methylation of 4-aminophenyl derivatives .

Amide Coupling : Use carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt as an activator to combine the acryloyl chloride with the aniline derivative in anhydrous DMF or THF .
Key Validation : Confirm the (E)-configuration via ¹H NMR (trans coupling constant, J = 12–16 Hz) and FTIR (amide C=O stretch ~1650 cm⁻¹) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., acetyl methyl at ~2.1 ppm, furan protons at 6.3–7.4 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) matching theoretical mass (±2 ppm) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:
Focus on modifying key regions while retaining the (E)-enamide core:

Furan Substituents : Replace furan with thiophene or pyridine to modulate electron density and binding affinity (e.g., increased hydrophobicity improves membrane penetration) .

Acetyl(Methyl)Amino Group : Explore bulkier groups (e.g., morpholinyl or piperazinyl) to enhance solubility or target interactions .

Bioisosteric Replacements : Substitute the acrylamide with a vinyl sulfone or nitrile to probe electrophilicity and covalent binding potential .
Validation : Test derivatives in enzyme inhibition assays (e.g., HDAC or kinase targets) and cell viability models (IC₅₀ values) .

Advanced: What mechanisms underlie its reported antitumor/antimicrobial activity?

Answer:
Hypothesized pathways include:

  • HDAC Inhibition : The enamide group chelates zinc in HDAC active sites, mimicking hydroxamate inhibitors (e.g., IC₅₀ < 400 nM in enzymatic assays) .
  • Reactive Oxygen Species (ROS) Induction : The furan moiety may generate ROS under cellular conditions, causing oxidative DNA damage .
  • Kinase Modulation : Structural analogs inhibit PI3K/AKT/mTOR pathways (e.g., reduced phosphorylation in Western blotting) .
    Experimental Design : Use siRNA knockdown or competitive inhibitors (e.g., trichostatin A for HDACs) to validate target specificity .

Data Contradiction: How to resolve discrepancies in biological activity across studies?

Answer:
Discrepancies may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HCT116 vs. A549), serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
  • Compound Stability : Hydrolysis of the enamide in culture media. Monitor stability via LC-MS and use fresh stock solutions .
  • Off-Target Effects : Perform counter-screening against unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .

Advanced: What computational tools can predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (hydrophobicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding modes to HDACs or kinases (e.g., GROMACS or AMBER) to identify critical residues for mutagenesis studies .
  • QSAR Models : Train models on analogs (e.g., from PubChem) to correlate substituents with solubility or toxicity .

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